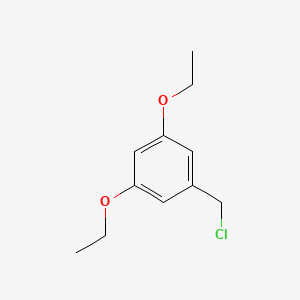

1-(Chloromethyl)-3,5-diethoxybenzene

Description

1-(Chloromethyl)-3,5-diethoxybenzene (CAS: Not explicitly listed in evidence) is a substituted benzyl chloride derivative featuring ethoxy (–OCH₂CH₃) groups at the 3- and 5-positions of the aromatic ring and a chloromethyl (–CH₂Cl) group at the 1-position. The ethoxy substituents confer distinct electronic and steric properties compared to methyl or methoxy groups, influencing solubility, reaction kinetics, and stability.

Properties

Molecular Formula |

C11H15ClO2 |

|---|---|

Molecular Weight |

214.69 g/mol |

IUPAC Name |

1-(chloromethyl)-3,5-diethoxybenzene |

InChI |

InChI=1S/C11H15ClO2/c1-3-13-10-5-9(8-12)6-11(7-10)14-4-2/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

VLURRAAOTWENON-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)CCl)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3,5-diethoxybenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3,5-diethoxybenzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making it more electrophilic and facilitating its attack on the aromatic ring .

Industrial Production Methods: Industrial production of 1-(Chloromethyl)-3,5-diethoxybenzene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The choice of catalyst and solvent, as well as the control of temperature and reaction time, are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3,5-diethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed:

Substitution: Products include alcohols, amines, or thioethers.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: The primary product is the methyl derivative of the compound.

Scientific Research Applications

1-(Chloromethyl)-3,5-diethoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound is used in the development of polymers and other materials with specific properties.

Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical compounds.

Agriculture: The compound may be used in the synthesis of agrochemicals such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3,5-diethoxybenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The electrophilic nature of the chloromethyl group makes it susceptible to attack by nucleophiles, facilitating these reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Chloromethyl)-3,5-dimethylbenzene (CAS: 2745-54-2)

- Molecular Formula : C₉H₁₁Cl

- Molecular Weight : 154.64 g/mol

- Synthesis : Produced via C–H activation of mesitylene using (Phebox)Ir complexes, followed by chlorination with thionyl chloride (50–71% yield) .

- Reactivity : The electron-donating methyl groups slightly activate the chloromethyl site for nucleophilic substitution.

- NMR Data :

- Applications : Used in cross-coupling reactions (e.g., Kumada coupling) .

3,5-Dimethoxybenzyl Chloride (CAS: 6652-32-0)

- Molecular Formula : C₉H₁₁ClO₂

- Molecular Weight : 186.64 g/mol

- Synthesis : Typically synthesized from 3,5-dimethoxybenzyl alcohol via chlorination with thionyl chloride or HCl.

- Physical Properties : Melting point 46–48°C .

- Reactivity: Methoxy groups are stronger electron donors than methyl, enhancing the electrophilicity of the chloromethyl group.

- Applications : Intermediate in pharmaceuticals and agrochemicals; used in P–N bond-forming reactions with phosphites .

1-Chloro-3,5-dimethoxybenzene (CAS: 7051-16-3)

- Molecular Formula : C₈H₉ClO₂

- Molecular Weight : 172.61 g/mol

- Key Differences : Lacks the chloromethyl group but shares the 3,5-dimethoxy substitution pattern.

- Applications : Precursor for synthesizing complex aromatic systems via Ullmann or Suzuki couplings.

Comparative Analysis

Substituent Effects on Reactivity

Biological Activity

1-(Chloromethyl)-3,5-diethoxybenzene is an organic compound that features a chloromethyl group attached to a benzene ring substituted with two ethoxy groups. The compound's molecular formula is . This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 1-(Chloromethyl)-3,5-diethoxybenzene can be represented as follows:

- Molecular Formula :

- Functional Groups : Chloromethyl (-CH2Cl) and ethoxy (-OCH2CH3)

This unique arrangement allows for various chemical reactions, particularly nucleophilic substitutions due to the presence of the reactive chloromethyl group.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological properties. The chloromethyl group can enhance the reactivity of the molecule, making it a candidate for further chemical transformations that may lead to biologically active derivatives.

Potential Applications

- Medicinal Chemistry : The compound is explored as a building block for drug development. Its derivatives may possess anti-cancer properties, as similar compounds have been shown to inhibit cancer cell proliferation.

- Chemical Biology : It serves as a tool in studying biochemical pathways and interactions due to its ability to form new bonds with biological molecules.

The biological activity of 1-(Chloromethyl)-3,5-diethoxybenzene primarily arises from its ability to undergo nucleophilic substitution reactions. In these reactions, the chloromethyl group can be replaced by various nucleophiles (e.g., amines, thiols), leading to the formation of new compounds with potentially enhanced biological activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of structurally related compounds:

- Cytotoxicity Studies : Research has shown that halogenated methoxybenzenes exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of similar structures demonstrated significant inhibition of MCF-7 human breast cancer cells with IC50 values indicating potent anti-cancer activity .

- Anti-inflammatory Activity : Compounds resembling 1-(Chloromethyl)-3,5-diethoxybenzene have been evaluated for their anti-inflammatory properties. A study highlighted that certain derivatives could inhibit pro-inflammatory cytokine production in vitro .

Comparative Analysis

To better understand the unique properties of 1-(Chloromethyl)-3,5-diethoxybenzene, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Bromomethyl)-3,5-diethoxybenzene | Bromine at position 1 | Studied for anti-cancer properties |

| 1-(Chloromethyl)-4-ethoxybenzene | Chlorine at position 4 | Exhibited moderate cytotoxicity |

| 1-(Bromomethyl)-3,5-dimethoxybenzene | Bromine instead of chlorine | Known for higher reactivity and potential anti-cancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.